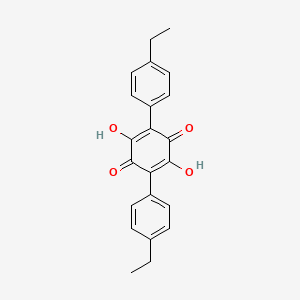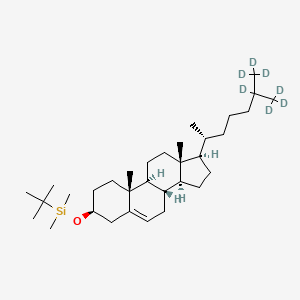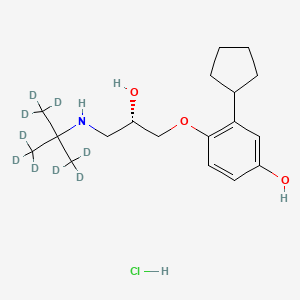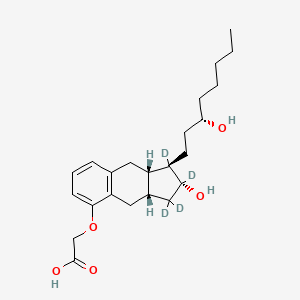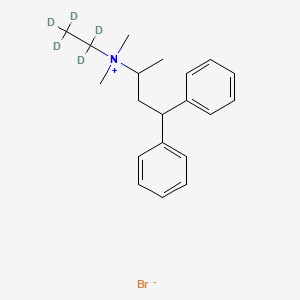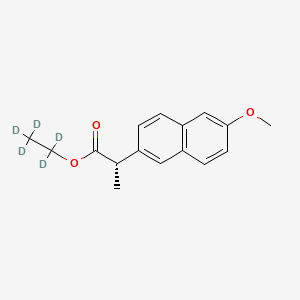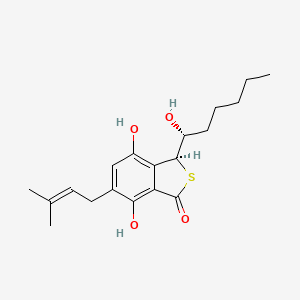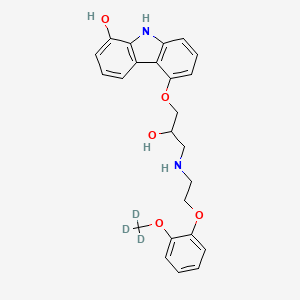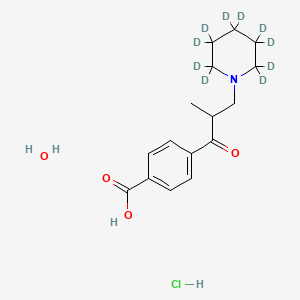
Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate) is a deuterium-labeled compound, which is a metabolite of Tolperisone. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The compound is known for its role in metabolic research and as a chemical reference for identification and quantification.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate) involves the incorporation of deuterium into the Tolperisone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents .
Industrial Production Methods
Industrial production of Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict process parameter control and quality assurance to meet the needs of various research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur, where functional groups in the molecule are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate) has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics and imaging.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial processes
Wirkmechanismus
The precise mechanism of action of Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate) is not fully understood. it is known to block sodium and calcium channels, which affects the nervous system. The compound has a high affinity for nervous system tissues, particularly the brain stem, spinal cord, and peripheral nerves . This action helps in relieving muscle spasticity and other related conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate) include:
Tolperisone: The parent compound, used as a muscle relaxant.
Tolperisone hydrochloride: Another derivative of Tolperisone with similar applications.
Other deuterium-labeled analogs: Various deuterium-labeled compounds used in metabolic research.
Uniqueness
Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium allows for more precise tracking and analysis of metabolic pathways, making it a valuable tool in scientific studies.
Eigenschaften
Molekularformel |
C16H24ClNO4 |
|---|---|
Molekulargewicht |
339.88 g/mol |
IUPAC-Name |
4-[3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methylpropanoyl]benzoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C16H21NO3.ClH.H2O/c1-12(11-17-9-3-2-4-10-17)15(18)13-5-7-14(8-6-13)16(19)20;;/h5-8,12H,2-4,9-11H2,1H3,(H,19,20);1H;1H2/i2D2,3D2,4D2,9D2,10D2;; |
InChI-Schlüssel |
RBEFTRIOBIYJOF-GHAGIRIOSA-N |
Isomerische SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(C)C(=O)C2=CC=C(C=C2)C(=O)O)([2H])[2H])([2H])[2H])[2H].O.Cl |
Kanonische SMILES |
CC(CN1CCCCC1)C(=O)C2=CC=C(C=C2)C(=O)O.O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


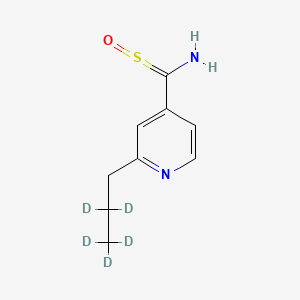
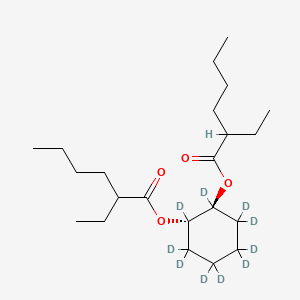
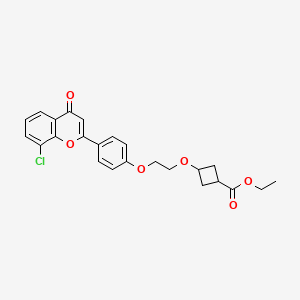
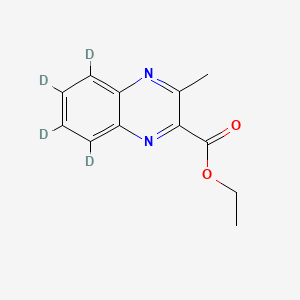
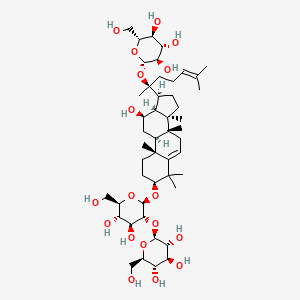
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride](/img/structure/B15144501.png)
